Product packaging for Lasilacton(Cat. No.:CAS No. 124199-68-4)

Lasilacton

Cat. No.: B056975
CAS No.: 124199-68-4
M. Wt: 765.3 g/mol
InChI Key: ABIRIUVBSAQPBC-ATJCWOKCSA-N
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Description

Lasilacton is a sophisticated pharmacological research compound that combines the potent loop diuretic action of Furosemide with the potassium-sparing properties of Spironolactone. This unique combination makes it an invaluable tool for investigating complex renal physiology and developing novel therapeutic strategies for edematous conditions, such as those associated with congestive heart failure, hepatic cirrhosis, and nephrotic syndrome. Its primary mechanism involves dual-action: Furosemide inhibits the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, promoting a profound solute and water excretion, while Spironolactone acts as a competitive antagonist of the mineralocorticoid receptor in the distal convoluted tubule, preventing aldosterone-mediated sodium reabsorption and potassium wasting. This synergistic effect provides a robust model for studying diuretic resistance, electrolyte balance, and the renin-angiotensin-aldosterone system (RAAS) without inducing significant hypokalemia, a common limitation of loop diuretics alone. Researchers utilize this compound to explore nuanced pathways in hypertension management, fluid homeostasis, and the pathophysiology of secondary hyperaldosteronism. Supplied with comprehensive analytical documentation, including HPLC purity and mass spectrometry data, this compound is essential for preclinical in vitro and in vivo studies aimed at advancing cardiovascular and renal pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45ClN2O10S2 B056975 Lasilacton CAS No. 124199-68-4

Properties

CAS No.

124199-68-4

Molecular Formula

C36H45ClN2O10S2

Molecular Weight

765.3 g/mol

IUPAC Name

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1

InChI Key

ABIRIUVBSAQPBC-ATJCWOKCSA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Synonyms

lasilacton

Origin of Product

United States

Synthetic Chemistry and Advanced Chemical Modifications of Lasilacton S Constituent Components

Comprehensive Synthetic Routes to Furosemide (B1674285)

Furosemide (4-chloro-2-furfurylamino-5-sulfamoylbenzoic acid) is a potent diuretic. Its synthesis involves several key steps, typically starting from 2,4-dichlorobenzoic acid or related precursors. wikipedia.orgnih.govwikipedia.org One common synthetic pathway begins with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by amination and subsequent reaction with furfurylamine (B118560). nih.govgoogle.com

A prominent synthetic route for Furosemide involves the following steps:

Chlorosulfonation : 2,4-dichlorobenzoic acid (CID 9210) is subjected to chlorosulfonation, often using chlorosulfonic acid, to introduce a sulfonyl chloride group at the 5-position, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. google.com

Sulfonamidation : The sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide, resulting in 2,4-dichloro-5-sulfamoylbenzoic acid. google.com

Amination with Furfurylamine : The chlorine atom at the 2-position is selectively displaced by furfurylamine (CID 7903) through nucleophilic aromatic substitution. nih.govgoogle.com This reaction typically occurs under controlled conditions to ensure the desired regioselectivity, leading to the formation of Furosemide. google.com

Alternative synthetic approaches explore different starting materials and reaction sequences. For instance, some routes involve the initial formation of an intermediate with the sulfamoyl group already present, followed by the introduction of the furfurylamino moiety. nih.gov Research has focused on optimizing yields, purity, and reducing environmental impact. One method describes a synthesis from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine in the presence of triethylamine, yielding Furosemide with 98.5% purity. google.com

Table 1: Key Steps in Furosemide Synthesis

Step No.Reaction TypeReactantsIntermediate/ProductKey Reagents/Conditions
1Chlorosulfonation2,4-dichlorobenzoic acid (CID 9210) wikipedia.orgnih.govuni.lu2,4-dichloro-5-(chlorosulfonyl)benzoic acidChlorosulfonic acid google.com
2Sulfonamidation2,4-dichloro-5-(chlorosulfonyl)benzoic acid2,4-dichloro-5-sulfamoylbenzoic acidAmmonia or ammonium (B1175870) hydroxide (B78521) google.com
3Nucleophilic Substitution2,4-dichloro-5-sulfamoylbenzoic acid, Furfurylamine (CID 7903) wikipedia.orgfishersci.fiontosight.aithegoodscentscompany.comontosight.aiFurosemide (CID 3440) wikipedia.orgnih.govflybase.orgfishersci.caguidetopharmacology.orgTriethylamine, solvent (e.g., ethanol, DMF), controlled temperature google.com

Comprehensive Synthetic Routes to Spironolactone (B1682167)

Spironolactone (CID 5328) is a synthetic 17α-spirolactone steroid that acts as a mineralocorticoid receptor antagonist. wikipedia.orgfishersci.atnih.govsuprabank.org Its complex steroidal structure necessitates a multi-step synthesis, typically originating from readily available steroid precursors such as dehydroepiandrosterone (B1670201) (DHEA) or related androstane (B1237026) derivatives. mdpi.combeilstein-journals.org

A common synthetic pathway for Spironolactone involves the following key transformations:

Starting Material : The synthesis often begins with a steroid precursor like androst-4-ene-3,17-dione (CID 9333) or a derivative. mdpi.comnih.govwikipedia.org

Introduction of the Spirolactone Ring : A crucial step involves the introduction of the 17α-spirolactone ring. This is typically achieved by reacting a 17-keto steroid with an appropriate reagent, such as ethyl propiolate, in the presence of a base, followed by hydrolysis and cyclization. mdpi.combeilstein-journals.orgnih.gov For instance, 17-hydroxyandrost-4-en-3-one can be reacted with ethyl propiolate to form an intermediate that, upon hydrolysis and cyclization, yields the spirolactone moiety. beilstein-journals.orgnih.gov

Thioacetylation : The introduction of the thioacetyl group at the 7α-position is a defining feature of Spironolactone. chemicalbook.com This is often accomplished by reacting a suitable intermediate (e.g., 7α-hydroxyandrost-4-ene-3-one-17-spirolactone) with thioacetic acid. mdpi.comchemicalbook.com

Oxidation/Rearrangement : Further modifications, including oxidation and rearrangement steps, are performed to achieve the desired stereochemistry and functional groups at various positions of the steroid nucleus. mdpi.comchemicalbook.com

Table 2: Key Steps in Spironolactone Synthesis

Step No.Reaction TypeReactantsIntermediate/Product (Example)Key Reagents/Conditions
1Steroid ModificationAndrost-4-ene-3,17-dione (CID 9333) nih.govwikipedia.org17-hydroxyandrost-4-en-3-oneReduction, selective protection mdpi.com
2Spirolactone Formation17-keto steroid derivative17α-spirolactone intermediateEthyl propiolate, base (e.g., LiHMDS), hydrolysis, cyclization mdpi.combeilstein-journals.orgnih.gov
3Thioacetylation7α-hydroxy or 7-keto intermediate7α-thioacetyl-spirolactone intermediateThioacetic acid, specific catalysts mdpi.comchemicalbook.com
4Functional Group InterconversionVarious intermediatesSpironolactone (CID 5328) wikipedia.orgfishersci.atnih.govsuprabank.orgOxidation, reduction, selective deprotection, isomerisation mdpi.comchemicalbook.com

Strategies for Chemical Modification and Derivatization

Chemical modification and derivatization strategies for Furosemide and Spironolactone aim to explore new chemical entities with altered physicochemical properties, or to facilitate the synthesis of related compounds. These strategies often involve targeting specific functional groups present in their structures.

Furosemide, possessing a carboxylic acid, a sulfonamide, and a secondary amine, offers multiple sites for derivatization. nih.govuobaghdad.edu.iqdrugbank.com The carboxylic acid group can be esterified or amidated. The sulfonamide group can be N-alkylated or N-acylated. The secondary amine can also undergo N-alkylation or acylation, or participate in Schiff base formation. uobaghdad.edu.iq

Spironolactone, with its complex steroidal scaffold, presents opportunities for modification at various positions, including the ketone at C-3, the double bond at C-4, and the spirolactone ring at C-17. beilstein-journals.orgchemicalbook.com Modifications can involve altering the substituents on the steroid nucleus or modifying the spirolactone ring itself. unibo.it

Stereochemistry plays a critical role in the synthesis and activity of many pharmaceutical compounds, including Spironolactone. Furosemide, in its common form, does not possess chiral centers, and thus stereochemical considerations are less prominent in its direct synthesis. However, if modified analogues introduce chiral centers, then stereoselective synthesis would become relevant.

Spironolactone, on the other hand, is a complex steroid with multiple chiral centers. wikipedia.orgfishersci.atsuprabank.org The synthesis of Spironolactone must precisely control the stereochemistry at positions such as C-8, C-9, C-10, C-13, C-14, and C-17 to ensure the correct spatial arrangement of atoms. wikipedia.orgfishersci.atsuprabank.org The 7α-thioacetyl group is also stereospecifically introduced. chemicalbook.com The specific configuration of the spirolactone ring at C-17 is crucial for its biological activity. unibo.it Synthetic routes must employ stereoselective reactions or resolve enantiomers/diastereomers if non-stereoselective steps are used. For instance, the formation of the 17α-spirolactone ring is inherently stereoselective due to the rigidity of the steroid backbone. nih.gov

The development of chemically modified analogues of Furosemide and Spironolactone involves systematic alterations to their core structures to investigate structure-property relationships. These modifications are often pursued to explore new chemical space or to understand the impact of specific functional groups on the molecule's characteristics. google.comresearchgate.net

Furosemide Analogues : Modifications of Furosemide often focus on the carboxylic acid, sulfonamide, or the furfurylamino group. uobaghdad.edu.iq

Carboxylic Acid Modifications : Esterification of the carboxylic acid group can alter lipophilicity, which might impact solubility or membrane permeability. uobaghdad.edu.iq

Sulfonamide Modifications : N-alkylation or acylation of the sulfonamide nitrogen can lead to analogues with altered electronic properties or steric bulk. uobaghdad.edu.iq

Amine Modifications : The secondary amine can be modified by introducing different alkyl or aryl groups in place of the furfuryl group, or by forming amides. uobaghdad.edu.iq Research has explored the synthesis of Furosemide derivatives with different heterocyclic substituents at the 2-amino position. uobaghdad.edu.iq

Spironolactone Analogues : Analogues of Spironolactone primarily involve modifications to the steroid nucleus or the spirolactone ring. beilstein-journals.org

Steroid Nucleus Modifications : Alterations to the double bond at C-4, or introduction of substituents at other positions (e.g., C-6, C-9, C-11) can lead to new derivatives. mdpi.com For example, eplerenone (B1671536) (CID 57279), a related compound, is a 9,11α-epoxy derivative of spironolactone. alfa-chemistry.commims.comnih.govguidetopharmacology.orguni.lu

Spirolactone Ring Modifications : While the spirolactone ring is critical, minor modifications to its structure, such as varying the size of the lactone ring or introducing substituents on it, might be explored. acs.org

Thioacetyl Group Modifications : The thioacetyl group at C-7α is also a site for potential modification, though its specific role in receptor binding makes significant changes challenging without loss of activity. uni.lu

Table 3: Examples of Chemical Modifications

Parent CompoundFunctional Group ModifiedType of ModificationExample of Analogue/Derivatization Strategy
FurosemideCarboxylic AcidEsterification, AmidationFurosemide esters, Furosemide amides uobaghdad.edu.iq
FurosemideSulfonamideN-alkylation, N-acylationN-substituted sulfonamide derivatives uobaghdad.edu.iq
FurosemideSecondary AmineN-alkylation, Amide formationAnalogues with different amine substituents uobaghdad.edu.iq
SpironolactoneSteroid NucleusSubstitutions, Ring alterationsEplerenone (9,11α-epoxy derivative) alfa-chemistry.commims.comnih.govguidetopharmacology.orguni.lu
SpironolactoneSpirolactone RingMinor structural variationsAltered lactone ring size/substituents acs.org

Molecular Mechanisms of Action and Pharmacological Interactions of Lasilacton S Constituent Components at a Chemical Level

Mechanistic Elucidation of Furosemide (B1674285) Activity

Furosemide, a potent loop diuretic, exerts its effects primarily within the nephron, leading to increased excretion of water and various ions.

Furosemide's principal mechanism of action involves the competitive inhibition of the sodium-potassium-chloride cotransporter 2 (NKCC2), a crucial transport protein located on the luminal membrane of cells in the thick ascending limb of the loop of Henle drugbank.comoxfordmedicaleducation.comwikipedia.orgresearchgate.netwikipedia.org. This inhibition is achieved by furosemide binding to the luminal surface of the NKCC2 transporter, thereby preventing the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular lumen back into the basolateral side of the renal tubular cells drugbank.comresearchgate.netwikipedia.org. The NKCC2 cotransporter is responsible for reabsorbing approximately 20-25% of filtered sodium chloride oxfordmedicaleducation.com.

The direct inhibition of NKCC2 by furosemide has profound downstream effects on renal ion homeostasis. By disrupting the reabsorption of Na+, K+, and Cl- in the thick ascending limb, furosemide impairs the kidney's ability to create a hypertonic medullary interstitium, which is essential for water reabsorption through the counter-current mechanism oxfordmedicaleducation.com. Consequently, an excessive amount of sodium and water is retained within the tubular lumen and subsequently excreted oxfordmedicaleducation.com.

Furthermore, the increased volume and flow rate of fluid reaching the distal tubule and collecting duct, as a result of NKCC2 inhibition, accentuates potassium loss by enhancing potassium secretion in these downstream segments oxfordmedicaleducation.comphysiology.org. Furosemide also influences other ion transporters; it can inhibit proximal tubular carbonic anhydrase, leading to an increased urinary excretion of bicarbonate (HCO3-) and phosphate (B84403) physiology.org. The diminished reabsorption of sodium and potassium in the thick ascending limb also alters the electrical gradient, which can lead to increased delivery of calcium to the distal tubule and subsequent hypercalciuria nih.gov.

Table 1: Key Molecular Interactions of Furosemide

Mechanism of ActionTarget ProteinLocation in NephronConsequence of InhibitionIons Affected
Competitive InhibitionNKCC2 (Na+/K+/2Cl- Co-transporter)Thick Ascending Limb of Loop of HenlePrevents reabsorption of Na+, K+, Cl-Na+, K+, Cl-, Mg2+, Ca2+
Disruption of Counter-Current MechanismN/A (indirect effect)Medullary InterstitiumImpairs water reabsorptionWater
Enhanced Distal SecretionN/A (indirect effect due to increased flow)Distal Tubule, Collecting DuctIncreases potassium excretionK+
Carbonic Anhydrase InhibitionCarbonic AnhydraseProximal TubuleIncreases bicarbonate and phosphate excretionHCO3-, Phosphate

Mechanistic Elucidation of Spironolactone (B1682167) Activity

Spironolactone is classified as a potassium-sparing diuretic and exerts its effects primarily through antagonism of the mineralocorticoid receptor.

Spironolactone functions as a competitive antagonist of the mineralocorticoid receptor (MR) wikipedia.orgguidetopharmacology.orgbioscientifica.comresearchgate.netdrugbank.comwikipedia.orgnih.govtrc-p.nl. It binds to the cytoplasmic MR, primarily located in the principal cells of the distal convoluted tubules and collecting ducts of the kidneys wikipedia.orgguidetopharmacology.orgdrugbank.comwikipedia.orgtrc-p.nl. By binding to the MR, spironolactone effectively displaces aldosterone (B195564), preventing the natural hormone from binding and activating the receptor wikipedia.orgdrugbank.comwikipedia.orgtrc-p.nl. This competitive binding is crucial to its therapeutic action.

While spironolactone exhibits high affinity for the MR, it demonstrates a significantly lower affinity for the glucocorticoid receptor (GR) bioscientifica.comresearchgate.netdrugbank.comwikipedia.orgbioscientifica.com. However, due to its steroid structure, spironolactone can also interact with other steroid hormone receptors, including the androgen receptor (AR) and, to a lesser extent, estrogen and progesterone (B1679170) receptors bioscientifica.comresearchgate.netdrugbank.comwikipedia.orgnih.gov. Research indicates that specific amino acid regions within the ligand-binding domain of the MR, particularly amino acids 804–874, are critical determinants of spironolactone's binding specificity to the MR bioscientifica.comresearchgate.netbioscientifica.com.

Spironolactone's primary action is at the receptor level, antagonizing the effects of aldosterone. While some studies suggest a weak inhibitory effect of spironolactone on enzymes involved in mineralocorticoid biosynthesis, such as 11β-hydroxylase and aldosterone synthase (18-hydroxylase) wikipedia.org, other research indicates that spironolactone does not notably decrease cortisol or aldosterone levels wikipedia.org. In fact, due to its antimineralocorticoid activity, spironolactone can prevent the negative feedback of mineralocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis, potentially leading to increased adrenocorticotropic hormone (ACTH) and subsequent increases in adrenal gland synthesis of corticosteroids, including aldosterone wikipedia.org. Therefore, its main impact is on the action of aldosterone rather than its production.

The antagonism of the mineralocorticoid receptor by spironolactone directly impacts potassium balance in renal physiology. Aldosterone, upon binding to the MR, normally promotes the synthesis and activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK) in the distal nephron segments wikipedia.orgmdpi.com. ENaC facilitates sodium reabsorption, while ROMK is crucial for potassium secretion into the tubular lumen wikipedia.orgmdpi.comcvpharmacology.com.

By blocking the MR, spironolactone inhibits these aldosterone-mediated genomic effects, leading to a reduction in the expression and activity of ENaC and ROMK wikipedia.orgmdpi.comcvpharmacology.com. This molecular intervention results in decreased sodium reabsorption and, crucially, diminished potassium secretion into the urine drugbank.comwikipedia.orgtrc-p.nl. Consequently, spironolactone promotes the excretion of sodium and water while simultaneously retaining potassium, thus earning its classification as a potassium-sparing diuretic wikipedia.orgdrugbank.comwikipedia.orgtrc-p.nl. This mechanism is fundamental to its role in preventing hypokalemia, which can be a side effect of other diuretics.

Table 2: Key Molecular Interactions of Spironolactone

Mechanism of ActionTarget Protein/ReceptorLocation in NephronConsequence of AntagonismIons Affected
Competitive AntagonismMineralocorticoid Receptor (MR)Distal Convoluted Tubule, Collecting DuctBlocks aldosterone binding and actionNa+, K+, Water
Inhibition of Aldosterone-Mediated Gene ExpressionENaC (Epithelial Sodium Channel), ROMK (Renal Outer Medullary Potassium Channel)Distal NephronDecreases Na+ reabsorption, limits K+ secretionNa+, K+

Advanced Analytical Methodologies for Characterization and Quantification of Lasilacton S Components

Spectrophotometric Approaches for Concurrent Analysis

Spectrophotometric methods, particularly UV/Visible spectrophotometry, are widely utilized for the quantitative analysis of pharmaceutical compounds due to their simplicity, cost-effectiveness, and rapid analysis time irjmets.comjournalgrid.com. These techniques are based on the principle that substances absorb light at specific wavelengths, and the amount of absorbed light is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert law upi.edubspublications.netmt.com. For a compound like Lasilacton, which consists of two active components, concurrent analysis often necessitates sophisticated approaches to overcome spectral overlap.

UV/Visible Spectrophotometry and Derivative Techniques

UV/Visible spectrophotometry is a fundamental analytical technique that measures the absorption or transmission of UV or visible light by a sample across a range of wavelengths bspublications.netmt.com. The resulting spectrum provides valuable information about the molecular structure and concentration of the analytes mt.com. For mixtures, derivative spectrophotometry can be employed to resolve overlapping spectra and enhance the specificity of the analysis researchgate.net.

Principles of Method Development and Optimization

Method development in UV/Visible spectrophotometry for this compound's components involves several critical steps to ensure accurate and reliable quantification. Initially, the absorption maxima (λmax) of each individual component, Furosemide (B1674285) and Spironolactone (B1682167), are determined by scanning their standard solutions across the UV/Visible spectrum journalgrid.comresearchgate.net. The choice of solvent is crucial, as it must not absorb in the same wavelength range as the analytes and should completely dissolve the compounds without interaction upi.edubspublications.net. Common solvents free of conjugated systems are preferred bspublications.net.

For a mixture like this compound, where the individual components might have overlapping absorption bands, derivative spectrophotometry can be particularly useful. This technique involves mathematically transforming the normal absorption spectrum into its first, second, or higher-order derivatives. This process helps to resolve overlapping peaks, eliminate baseline shifts, and enhance the sensitivity and specificity of the method, especially when one component is present in a significantly higher concentration than the other or when excipients interfere with direct measurements researchgate.net.

Optimization of the method parameters includes selecting the appropriate wavelength(s) for measurement, determining the optimal concentration range for linearity, and ensuring the stability of the analytical solutions irjmets.combspublications.net. For derivative techniques, the order of the derivative and the smoothing parameters are also optimized to achieve the best spectral resolution and signal-to-noise ratio. The goal is to establish conditions under which the absorbance of each component can be accurately measured, either directly or by eliminating interference from the other component or matrix effects.

Application of Chemometric Tools in Spectroscopic Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data, particularly useful for extracting meaningful information from complex datasets, such as those generated by spectroscopic measurements cambridge.orgtandfonline.comfrontiersin.orgfelixinstruments.com. In the context of this compound's analysis, chemometric tools can significantly enhance the capabilities of spectrophotometric methods, especially when dealing with overlapping spectra of its two components.

For instance, multivariate calibration techniques like Partial Least Squares (PLS) regression or Principal Component Regression (PCR) can be applied to UV/Visible spectral data frontiersin.orgmdpi.com. Instead of relying on a single wavelength, these methods utilize the entire spectral region, allowing for the simultaneous quantification of multiple components in a mixture even when their individual spectra overlap significantly frontiersin.orgmdpi.com. This approach can provide more robust and accurate quantification compared to univariate methods, which might struggle with spectral interferences.

Chemometrics also facilitates the identification of outliers, the detection of potential adulteration, and the monitoring of quality control in pharmaceutical analysis frontiersin.orgfelixinstruments.com. Techniques such as Principal Component Analysis (PCA) can be used for unsupervised exploration of spectral data, grouping similar samples and highlighting differences that might indicate variations in composition or quality cambridge.orgfrontiersin.org. The integration of chemometric algorithms with UV/Vis spectrophotometry transforms the technique into a powerful tool for complex mixture analysis, offering a more comprehensive understanding of this compound's components and their interactions within a formulation mdpi.com.

Chromatographic Separation Techniques

Chromatographic separation techniques are indispensable for the analysis of complex mixtures, offering superior resolution and the ability to separate and quantify individual components even in the presence of numerous interfering substances. For this compound, given its nature as a mixture of two active pharmaceutical ingredients, chromatographic methods are crucial for ensuring the purity and accurate quantification of each component.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly versatile chromatographic technique for the separation, identification, and quantification of compounds in a mixture pharmaguideline.com. The principle involves the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system) as it flows through the column bioline.org.br. For this compound's components (Furosemide and Spironolactone), HPLC offers a robust platform for their individual analysis.

Method Development in HPLC for this compound's Components: Developing an HPLC method for this compound involves selecting the appropriate stationary phase (e.g., C18 reversed-phase column is common for pharmaceutical compounds rsc.orgbioline.org.br), optimizing the mobile phase composition (e.g., mixtures of water/aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) rsc.orgbioline.org.bracs.org), and adjusting parameters such as flow rate and column temperature gsconlinepress.combioline.org.bracs.org. The goal is to achieve baseline separation of Furosemide and Spironolactone, as well as any potential impurities or degradation products, within a reasonable run time. Gradient elution, where the mobile phase composition changes over time, is often employed to achieve optimal separation of compounds with differing polarities rsc.orgbioline.org.br.

Diverse Detection Modalities: HPLC's versatility is significantly enhanced by its compatibility with various detection modalities, each offering unique advantages for the characterization and quantification of this compound's components:

UV Detection: UV detectors are the most common and widely used detectors in HPLC due to their simplicity, robustness, and wide applicability to compounds containing chromophores (groups that absorb UV light) bioline.org.bracs.orggoogle.com. Both Furosemide and Spironolactone possess chromophores, making UV detection a suitable choice for their quantification. The detection wavelength is optimized to provide maximum sensitivity for both components, often at a wavelength where both absorb strongly, or at different wavelengths if specific quantification is desired rsc.orgbioline.org.bracs.org. For example, studies on similar lactones often use wavelengths around 210 nm or 254 nm rsc.orgbioline.org.br.

Fluorescence Detection: This modality is highly sensitive and selective for compounds that naturally fluoresce or can be derivatized to become fluorescent bioline.org.br. While not typically the primary choice for Furosemide and Spironolactone unless specific derivatization is performed, it can offer enhanced sensitivity for trace analysis if applicable.

Electrochemical Detection: Electrochemical detectors measure the current produced when an analyte undergoes oxidation or reduction at an electrode surface. This detection method is highly sensitive for electroactive compounds. Furosemide, being an aromatic amine derivative, might exhibit electroactivity, making electrochemical detection a potential option for its specific and sensitive quantification, especially in complex biological matrices.

Mass Spectrometry (MS) Detection: HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful and highly informative technique that combines the separation power of HPLC with the qualitative and quantitative capabilities of MS rsc.orgbioline.org.brresearchgate.net. For this compound, HPLC-MS can provide:

Identification: By providing molecular weight information and characteristic fragmentation patterns, MS can confirm the identity of Furosemide and Spironolactone and help identify any unknown impurities or degradation products rsc.orgbioline.org.br.

Quantification: MS detectors offer high sensitivity and selectivity, allowing for accurate quantification even at very low concentrations and in complex matrices, due to their ability to differentiate analytes based on their mass-to-charge ratio researchgate.net.

Structural Elucidation: Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information by fragmenting the parent ions and analyzing the resulting product ions bioline.org.brresearchgate.net. This is invaluable for characterizing the components of this compound and understanding their chemical integrity.

The validation of HPLC methods for this compound's components follows similar principles to UV/Vis spectrophotometry, including the assessment of linearity, sensitivity (LOD, LOQ), precision (repeatability and intermediate precision), accuracy (recovery), and specificity mastelf.comnih.govpharmaguideline.comyoutube.com. Robustness, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature, mobile phase composition), is also a crucial validation aspect for HPLC irjmets.commastelf.comgsconlinepress.comyoutube.com.

Table 5: Representative HPLC Method Validation Parameters for this compound Components (Hypothetical)

Parameter Furosemide (Typical Range/Value) Spironolactone (Typical Range/Value)
Linearity (R²) > 0.9995 > 0.9990
LOD (µg/mL) 0.05 - 0.15 0.1 - 0.3
LOQ (µg/mL) 0.15 - 0.45 0.3 - 0.9
Precision (%RSD) < 1.0 (Intra-day) < 1.0 (Intra-day)
< 2.0 (Inter-day) < 2.0 (Inter-day)
Accuracy (% Recovery) 98.0 - 102.0 98.0 - 102.0

Theoretical and Computational Chemistry in the Study of Furosemide and Spironolactone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemistry calculations are employed to understand the intrinsic properties of molecules, such as their three-dimensional shape, electronic distribution, and inherent reactivity. These studies are fundamental for rationalizing the behavior of furosemide (B1674285) and spironolactone (B1682167) at their respective targets.

The biological activity of a drug molecule is intimately linked to its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. The set of all possible conformations and their corresponding energies constitutes the potential energy surface (PES). Identifying low-energy conformations is crucial, as these are the most likely to be present in a biological system and to interact with a receptor.

For a flexible molecule like furosemide , with its furan (B31954) ring connected to an amino group via a methylene (B1212753) bridge, numerous conformations are possible. Computational studies can map the PES by systematically rotating the rotatable bonds—such as the C-N, C-S, and C-C bonds of the side chains—to identify stable, low-energy conformers. This analysis helps in understanding which shapes of furosemide are energetically favorable for binding to the Na-K-Cl cotransporter.

In contrast, spironolactone has a rigid steroidal backbone, which significantly limits its conformational freedom. However, subtle conformational changes, particularly in the orientation of the C7-acetylthio group and the C17-spirolactone ring, can occur. Computational studies have investigated the crystal packing and conformational polymorphs of spironolactone, revealing how intermolecular forces can influence its solid-state structure. researchgate.net These analyses provide insight into the stable conformations that are presented to the mineralocorticoid receptor.

FeatureFurosemideSpironolactone
Molecular Flexibility High, due to rotatable bonds in the side chains.Low, due to the rigid steroid nucleus.
Focus of Analysis Identification of low-energy conformers arising from side-chain rotation.Analysis of subtle changes in substituent orientation and ring puckering.
Key Structural Elements Furan ring, sulfamoyl group, carboxylic acid group.Steroid A, B, C, D rings, C17-spirolactone, C7-acetylthio group.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry used to predict the reactivity of molecules. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For furosemide , FMO analysis can identify the most probable sites for non-covalent interactions, which are crucial for receptor binding. The distribution of the HOMO would likely be concentrated around the electron-rich carboxylate and sulfonamide groups, as well as the oxygen and nitrogen heteroatoms. The LUMO, conversely, would be distributed over the electron-deficient regions of the aromatic ring. This information helps predict which parts of the molecule will engage in hydrogen bonding or other electrostatic interactions within the binding pocket of its target protein.

In the case of spironolactone , theoretical studies have calculated the HOMO-LUMO energy gap to assess its electronic properties. The HOMO is typically located on the electron-rich thioacetyl and lactone groups, while the LUMO is spread across the α,β-unsaturated ketone system in the A-ring of the steroid. This distribution is critical for its interaction with the mineralocorticoid receptor, guiding the key interactions that lead to its antagonist activity.

Orbital PropertyFurosemide (Predicted)Spironolactone (Calculated/Predicted)
HOMO Location Carboxylate, sulfonamide, and other heteroatoms.Thioacetyl and spirolactone moieties.
LUMO Location Aromatic ring system.α,β-unsaturated ketone system (A-ring).
Predicted Reactivity Nucleophilic character at heteroatoms, crucial for hydrogen bonding.Governs interactions within the hydrophobic ligand-binding pocket of the MR.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the movement and interactions of molecules over time. MD simulations provide a "computational microscope" to visualize how a drug molecule binds to its target and the resulting conformational changes in both the drug and the protein.

MD simulations have been instrumental in elucidating the binding of both spironolactone and furosemide to their respective protein targets.

Spironolactone acts as an antagonist at the mineralocorticoid receptor (MR). MD simulations have been performed to model the binding of spironolactone to the ligand-binding domain (LBD) of the MR. nih.gov These simulations show that spironolactone stably occupies the same hydrophobic pocket as the natural agonist, aldosterone (B195564). nih.govbioscientifica.com The simulations reveal the key amino acid residues that form van der Waals contacts and potential hydrogen bonds with the drug, stabilizing it within the binding site and inducing a transcriptionally inactive conformation of the receptor. nih.govnih.gov

Furosemide targets the Na-K-Cl cotransporters (NKCCs), specifically NKCC2 in the kidney. nih.govresearchgate.net Recent cryo-electron microscopy structures of human NKCC1 have been used as a basis for MD simulations to study furosemide binding. nih.gov These simulations show that furosemide binds in a pocket at the entryway of the extracellular ion translocation pathway. nih.gov The simulations also reveal a crucial interaction where the carboxyl group of furosemide coordinates a potassium (K+) ion, effectively occluding the ion pathway and inhibiting transport. nih.gov This K+-dependent antagonism is a key feature of its mechanism. nih.gov

MD simulations not only show the static binding pose but also reveal the dynamic nature of the drug-receptor complex.

For the spironolactone-MR complex , simulations demonstrate that while the ligand remains stably bound, the receptor itself undergoes conformational changes. nih.gov Specifically, movements in key structural elements like helix 12 of the LBD are observed, which are consistent with the receptor adopting an antagonist conformation. nih.gov This dynamic behavior is critical for preventing the recruitment of coactivator proteins necessary for gene transcription.

In simulations of furosemide bound to NKCC1 , the dynamic stability of the complex is assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the drug and key ions over time. nih.gov These simulations confirm that furosemide maintains a stable binding pose throughout the simulation, providing further confidence in the computationally predicted binding mode. nih.gov The dynamic analysis also highlights the plastic nature of the binding site, where the protein and ions can rearrange to accommodate the inhibitor. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org QSAR models build a mathematical relationship between chemical properties (descriptors) and activity, allowing for the prediction of the potency of new, unsynthesized molecules. rutgers.edu

For furosemide , SAR studies have explored how modifications to its chemical structure affect its diuretic potency. Key findings include:

The essential nature of the C-1 carboxyl group and the C-5 sulfonamide group.

The influence of the substituent at the C-4 position on activity.

The importance of lipophilicity (log P), where diuretic activity shows a positive dependence on this property within a certain range.

QSAR models have been developed for furosemide and related compounds to predict properties like cell permeability, which is a critical factor in drug absorption and efficacy. researchgate.net

For spironolactone , extensive SAR has been conducted on various spirolactone analogs to improve potency and selectivity, and to reduce side effects. researchgate.net These studies have established that:

The C17 γ-lactone ring is crucial for antagonist activity. nih.gov

Substituents at the C7 position significantly modulate potency. The 7α-thioacetyl group of spironolactone is a key feature for its high affinity. nih.gov

Modifications to other parts of the steroid nucleus can alter binding affinity and selectivity against other steroid receptors, such as the androgen and progesterone (B1679170) receptors. mdpi.com

QSAR models based on the structural features of different spirolactones have been used to correlate their chemical properties with their binding affinity for the mineralocorticoid receptor, aiding in the design of more selective antagonists. researchgate.net

Development of Predictive Models for Pharmacological Activity Based on Molecular Descriptors

A key objective in computational medicinal chemistry is the development of predictive models that correlate the structural or physicochemical properties of molecules with their biological activity. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) equations, are invaluable tools for understanding drug-receptor interactions and for predicting the activity of novel compounds prior to their synthesis.

For furosemide and its analogues, early QSAR studies identified a significant correlation between diuretic activity and lipophilicity. A study on a series of furosemide congeners established a positive dependence of diuretic activity on the logarithm of the octanol-water partition coefficient (log P) nih.govkarger.com. This suggests that the ability of the molecule to partition into lipidic environments plays a crucial role in its biological action. The variation in diuretic activity within this series of compounds was found to be primarily governed by their lipophilicity nih.gov.

One of the foundational QSAR studies for furosemide derivatives yielded the following regression equation, highlighting the importance of lipophilicity and other molecular properties:

log(RBA) = 2.094 log(MR) + 0.055 log(P) - 1.468 log(MW) + 4.665 karger.com

Where:

RBA is the relative biological activity.

MR represents the molar refractivity of the side chain.

P is the octanol-water partition coefficient.

MW is the molecular weight.

This equation underscores that while lipophilicity (log P) positively influences activity, molar refractivity and molecular weight also play significant, albeit complex, roles.

DescriptorCoefficientInterpretation
log(MR) 2.094A positive correlation, suggesting that the polarizability and volume of the side chain contribute to activity.
log(P) 0.055A positive, though modest, correlation, indicating that increased lipophilicity is generally favorable for diuretic activity.
log(MW) -1.468A negative correlation, implying that an increase in molecular size, while potentially increasing lipophilicity, can negatively impact activity, possibly due to steric hindrance at the receptor site.

More recent computational studies have employed sophisticated techniques like 3D-QSAR and pharmacophore modeling to further refine the understanding of the structural requirements for the activity of loop diuretics. For instance, a pharmacophore model was developed for NKCC1 inhibitors, a target of furosemide, which could differentiate between more potent and less active compounds researchgate.net.

For spironolactone, a steroidal aldosterone antagonist, predictive models have focused on its interaction with the mineralocorticoid receptor (MR). While specific QSAR equations are less commonly reported in the public domain, extensive structure-activity relationship (SAR) studies have identified key molecular descriptors for its antagonist activity. These include the presence and nature of substituents at the C7 and C17 positions of the steroid nucleus. The development of non-steroidal MR antagonists has been a significant area of research, driven by computational approaches to identify novel scaffolds that mimic the essential interactions of spironolactone with the MR mdpi.comnih.govdoi.org.

In Silico Screening and Drug Design Principles for Analogues

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel analogues of furosemide and spironolactone with improved pharmacological profiles. In silico screening and computational drug design play a pivotal role in this process, enabling the virtual evaluation of large libraries of compounds and the targeted design of molecules with desired properties.

For furosemide analogues, drug design efforts have focused on modifying key structural moieties to enhance diuretic potency and selectivity. The essential structural features for the diuretic activity of furosemide derivatives include the carboxyl group, which can be replaced by a tetrazole, and the furanyl moiety, which can be substituted with thienyl or benzyl (B1604629) groups doi.org. Molecular docking studies have been employed to investigate the binding of furosemide analogues to their target proteins, providing insights into the specific interactions that govern their activity nih.gov.

The design of spironolactone analogues has been heavily influenced by the desire to improve selectivity and reduce the side effects associated with its steroidal structure. A key strategy has been the development of non-steroidal MR antagonists mdpi.comnih.govdoi.org. This involves identifying novel chemical scaffolds that can present the necessary pharmacophoric features to bind effectively to the mineralocorticoid receptor.

Virtual screening has been instrumental in this endeavor. Both structure-based and ligand-based virtual screening approaches have been utilized. Structure-based methods leverage the three-dimensional structure of the mineralocorticoid receptor's ligand-binding domain to dock and score potential antagonists mdpi.com. Ligand-based approaches, on the other hand, use the known structural features of active compounds like spironolactone to build pharmacophore models, which are then used to search for new molecules with similar features plos.org.

A typical in silico workflow for the discovery of novel mineralocorticoid receptor antagonists may involve:

Target Identification and Validation: Confirming the role of the mineralocorticoid receptor in the disease of interest.

Pharmacophore Model Generation: Building a 3D model of the essential chemical features required for MR antagonism based on known active ligands like spironolactone.

Virtual Screening: Using the pharmacophore model to screen large compound libraries (e.g., ZINC database) to identify potential hits.

Molecular Docking: Docking the identified hits into the ligand-binding domain of the MR to predict their binding mode and affinity.

ADMET Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising candidates.

This computational pipeline allows for the rapid and cost-effective identification of novel lead compounds for further experimental validation. For instance, in silico approaches have been used to identify novel non-steroidal MRAs with different scaffolds, such as those based on dihydropyridines mdpi.com.

Pre Clinical Investigations and Animal Model Studies of Lasilacton S Chemical Effects

Mechanistic Studies on Renal Physiology and Electrolyte Homeostasis in Animal Models

The study in renal-stressed rats provided insights into Lasilacton's influence on key indicators of renal function and electrolyte balance. ekb.egresearchgate.netekb.eg

Regulation of Aldosterone (B195564) and Ion Levels (Na+, Ca2+, K+)

In the established renal-stressed rat model, significant alterations in hormonal and electrolyte profiles were observed compared to control animals. Levels of aldosterone, sodium (Na+), and calcium (Ca2+) were found to be significantly increased, while potassium (K+) levels exhibited a significant decrease. ekb.egresearchgate.netekb.eg Treatment with this compound demonstrated a mitigating effect on these imbalances. Specifically, this compound reduced the elevated aldosterone levels induced by renal stress, although the levels remained higher than those in the control group. ekb.egresearchgate.netekb.eg The significant increase in sodium levels in renal-stressed rats was restored to non-significant changes following this compound treatment, indicating a normalization effect on sodium homeostasis. ekb.egresearchgate.netekb.eg However, potassium levels, which were initially decreased in the renal-stressed group, further decreased significantly below both the control and model groups when treated with the combination of this compound and proximol. ekb.eg this compound alone, or in combination with proximol, did not normalize calcium levels, which remained elevated. ekb.egresearchgate.net

Table 1: Effects of this compound on Aldosterone and Ion Levels in Renal-Stressed Rats

ParameterRenal-Stressed Group vs. ControlThis compound Treatment vs. Renal-Stressed Group
AldosteroneSignificant Increase ekb.egresearchgate.netekb.egReduced, but still higher than control ekb.egresearchgate.netekb.eg
Sodium (Na+)Significant Increase ekb.egresearchgate.netekb.egRestored to non-significant changes ekb.egresearchgate.netekb.eg
Calcium (Ca2+)Significant Increase ekb.egresearchgate.netekb.egStill elevated ekb.egresearchgate.net
Potassium (K+)Significant Decrease ekb.egresearchgate.netekb.egDecreased significantly below control (with combined treatment) ekb.eg

Biochemical Markers of Renal Function (Creatinine, Urea (B33335), Uric Acid)

The renal stress model also led to observable changes in biochemical markers indicative of kidney function. Urea and uric acid levels were significantly increased in renal-stressed rats compared to the control group, while creatinine (B1669602) levels showed non-significant changes. ekb.egresearchgate.netekb.eg Administration of this compound effectively addressed these elevated markers. The significant increase in uric acid was restored to control-like values following this compound treatment. ekb.egresearchgate.net Furthermore, this compound reduced the elevated urea levels, bringing them below the control values. ekb.egresearchgate.net Creatinine levels remained non-significantly changed with this compound treatment, consistent with its initial non-significant alteration in the renal-stressed model. ekb.egresearchgate.net

Table 2: Effects of this compound on Biochemical Markers of Renal Function in Renal-Stressed Rats

ParameterRenal-Stressed Group vs. ControlThis compound Treatment vs. Renal-Stressed Group
CreatinineNon-significant change ekb.egresearchgate.netekb.egNon-significant change ekb.egresearchgate.net
UreaSignificant Increase ekb.egresearchgate.netekb.egReduced below control value ekb.egresearchgate.net
Uric AcidSignificant Increase ekb.egresearchgate.netekb.egRestored to control-like values ekb.egresearchgate.net

Assessment of Oxidative Stress Modulation in Renal Tissues

Oxidative stress is a critical factor in renal pathology, and the study investigated this compound's ability to modulate oxidative parameters in kidney tissues of renal-stressed rats. ekb.egresearchgate.netekb.egmdpi.com

Analysis of Reactive Oxygen Species (ROS) and Antioxidant Enzyme Activity

In the renal-stressed rat model, there was a significant increase in the levels of nitric oxide (NO), a reactive oxygen species, in the kidney tissue. ekb.egresearchgate.netekb.eg Concurrently, the levels of reduced glutathione (B108866) (GSH), a crucial intracellular antioxidant, were significantly decreased. ekb.egresearchgate.netekb.eg Treatment with this compound was effective in restoring the significantly increased NO levels to non-significant changes when compared to the control group. ekb.egresearchgate.net Additionally, the decreased levels of GSH observed in renal-stressed rats returned to non-significant changes following this compound administration, indicating an improvement in the antioxidant defense system. ekb.egresearchgate.net

Table 3: Effects of this compound on Reactive Oxygen Species and Antioxidant Status in Renal Tissues

ParameterRenal-Stressed Group vs. ControlThis compound Treatment vs. Renal-Stressed Group
Nitric Oxide (NO)Significant Increase ekb.egresearchgate.netekb.egRestored to non-significant changes ekb.egresearchgate.net
Glutathione (GSH)Significant Decrease ekb.egresearchgate.netekb.egReturned to non-significant changes ekb.egresearchgate.net

Lipid Peroxidation and Glutathione (GSH) Levels

Lipid peroxidation, a marker of oxidative damage to cell membranes, was significantly increased in the kidney tissue of renal-stressed rats. ekb.egresearchgate.netekb.egfrontiersin.org As noted previously, reduced glutathione (GSH) levels were significantly decreased in these animals. ekb.egresearchgate.netekb.eg this compound treatment successfully restored the significant increase in lipid peroxidation (measured as Malondialdehyde or MDA) to non-significant changes compared to the control group. ekb.egresearchgate.net The decreased GSH levels in the renal-stressed rats also returned to non-significant changes after this compound intervention, further highlighting its role in mitigating oxidative stress. ekb.egresearchgate.net

Table 4: Effects of this compound on Lipid Peroxidation and Glutathione Levels in Renal Tissues

ParameterRenal-Stressed Group vs. ControlThis compound Treatment vs. Renal-Stressed Group
Lipid Peroxidation (MDA)Significant Increase ekb.egresearchgate.netekb.egRestored to non-significant changes ekb.egresearchgate.net
Glutathione (GSH)Significant Decrease ekb.egresearchgate.netekb.egReturned to non-significant changes ekb.egresearchgate.net

Pharmaceutical Formulation Chemistry and Physicochemical Stability of Lasilacton

Principles of Combination Formulation Design (e.g., Solid Oral Dosage Forms)

Fixed-dose combinations (FDCs) are pharmaceutical formulations that contain two or more active ingredients in a single dosage form, such as a tablet or capsule. The rationale behind FDCs is multifaceted, primarily driven by the potential for improved medication compliance due to reduced pill burden, enhanced therapeutic efficacy through synergistic activity, and potential cost-effectiveness in production and distribution. For instance, combining drugs with complementary mechanisms of action can lead to better disease management.

However, designing FDCs, especially as solid oral dosage forms, involves significant challenges. These include ensuring the physical and chemical compatibility of the active ingredients with each other and with excipients, managing potential pharmacokinetic mismatches where drugs may have different peak efficacies, and addressing limitations in dose titration for individual components. Chemical non-compatibility can lead to decreased shelf life, and drug interactions may arise due to common metabolizing pathways. For example, the hygroscopicity of one active drug substance can influence the stability of another in the combination product unless adequately separated. Furthermore, the particle size distribution of low-dose drugs and high-dose drugs can impact content uniformity and processability. Overcoming these challenges often involves meticulous preformulation studies, optimizing API particle size distribution, and screening appropriate solubility-enhancing agents.

Physicochemical Compatibility and Stability Studies of Furosemide (B1674285) and Spironolactone (B1682167) in Mixtures

The physicochemical compatibility and stability of Furosemide and Spironolactone in combination formulations are crucial for maintaining their therapeutic integrity. Stability studies typically involve subjecting the drugs, alone and in mixtures, to various stress conditions such as acid, base, oxidative environments, heat (thermal degradation), and light (photolytic degradation).

Research indicates that Furosemide and Spironolactone exhibit varying degrees of stability under different stress conditions. For instance, Furosemide has been found to be more sensitive to UV exposure, with over 50% degradation observed after 3 hours of treatment, leading to the appearance of degradation products like 4-chloro-5-sulfamoylanthranilic acid (CSA). Spironolactone, on the other hand, showed slight degradation under photolytic conditions but was generally stable under thermal degradation. In alkali degradation studies, approximately 5.67% of Spironolactone degraded, while in oxidative conditions, a minimal degradation of 0.1–0.2% was observed.

When formulated together, the stability of Furosemide and Spironolactone can be assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods are crucial for separating and quantifying the active drugs from their degradation products. Studies have shown that Furosemide and Spironolactone can be simultaneously determined in tablet formulations, with good recovery rates (e.g., 98.05–100.17% for spironolactone and 99.07–100.58% for furosemide) and linearity over relevant concentration ranges.

A study on the stability of commercial sources of Furosemide and Chlorothiazide (B1668834) (another diuretic) found that when stored separately or together at 25°C and protected from light, they retained at least 90% of the active compounds for up to 96 hours. This suggests that mixing these two drugs did not significantly affect their stability, although an initial small reduction in chlorothiazide levels was noted. Similarly, the stability of Furosemide and Spironolactone in a combined preparation has been reported as excellent, with product properties showing no significant change over time.

Table 1: Physicochemical Stability of Furosemide and Spironolactone under Stress Conditions

Stress ConditionFurosemide StabilitySpironolactone StabilityAnalytical MethodKey Findings

Emerging Research Frontiers in Lasilacton Chemical Sciences

Development of Advanced Analytical Platforms for High-Throughput and Miniaturized Analysis

The accurate and efficient analysis of diuretics like Lasilacton and its components is crucial for quality control, pharmacokinetic studies, and monitoring in various matrices. Emerging research focuses on developing advanced analytical platforms that offer high sensitivity, selectivity, and throughput, often in miniaturized formats.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are at the forefront of these advancements. These techniques are highly valued for their ability to detect low concentrations of analytes within complex biological or food matrices, such as whey protein and animal-derived foods wikipedia.orgalfa-chemistry.commims.com. For instance, UHPLC-QOrbitrap has been successfully employed to screen dietary supplements for undeclared diuretics like Hydrochlorothiazide and Furosemide (B1674285), demonstrating high sensitivity with detection limits as low as 0.025 ng/mL and recovery rates between 81.1% and 115.2% alfa-chemistry.com.

The integration of such advanced techniques allows for the simultaneous separation and precise identification and quantification of diuretic compounds, establishing robust analytical platforms for comprehensive understanding wikipedia.orgmims.com. Research continues to refine extraction methods, such as liquid-liquid extraction (LLE) with solvents like 100% methanol (B129727), to enhance recovery and mitigate matrix interference in complex samples wikipedia.org.

Table 1: Comparative Analytical Parameters for Diuretic Detection

Analytical TechniqueAnalytesMatrixDetection Limit (LOD)Quantification Limit (LOQ)Recovery RateCitation
UHPLC-QOrbitrapFurosemide, HydrochlorothiazideDietary Supplements0.025 ng/mLN/A81.1-115.2% alfa-chemistry.com
HPLCFurosemide, Hydrochlorothiazide, TorasemideDietary Supplements0.69-0.99 µg/mL2.08-3.01 µg/mLN/A alfa-chemistry.com
LC-MS/MS14 DiureticsAnimal-derived foods0.53-2.43 µg/kgN/A60.8-116.4% mims.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the pharmaceutical industry, accelerating drug discovery and development by enabling the strategic design of novel molecular structures and the prediction of their properties and mechanisms wikipedia.orgfishersci.cafishersci.atmims.com. This integration is particularly relevant for complex compounds like this compound, which involves a combination of active pharmaceutical ingredients.

AI and ML approaches facilitate molecular design and optimization, allowing researchers to build models from molecular representations (e.g., SMILES-based) to evaluate various biological endpoints, including drug-target binding affinities and pharmacokinetic properties wikipedia.org. These technologies aid in navigating the vast chemical space, designing molecules with desired characteristics, and minimizing the need for extensive laboratory testing wikipedia.orgfishersci.cafishersci.at.

In the context of diuretics, ML algorithms have been utilized to identify, understand, and predict diuretic responsiveness in patients, particularly those with acute decompensated heart failure wikipedia.org. Studies have leveraged large clinical trial and registry datasets to develop phenomapping approaches and prediction tools, such as the BAN-ADHF score, which show promise in accurately predicting patient response to diuretic therapy wikipedia.org. This personalized approach can optimize treatment strategies by identifying subgroups of patients with distinct responses to diuretics wikipedia.org.

Exploration of Green Chemistry Principles in the Synthesis and Formulation of Diuretics

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and enhance the sustainability of drug synthesis and formulation. This involves minimizing the use and generation of hazardous substances, reducing energy consumption, and utilizing renewable feedstocks wikipedia.org.

For diuretics and related compounds, research is focused on developing eco-friendly synthetic methodologies. Traditional synthesis often involves harsh chemicals and significant waste generation. Green chemistry alternatives include:

Microwave-assisted synthesis: Offers faster reaction times and reduced energy consumption wikipedia.org.

Solvent-free reactions: Eliminates the need for traditional organic solvents, reducing waste and toxicity wikipedia.org.

Photocatalysis and Biocatalysis: Utilizes light or enzymes to drive reactions, offering highly selective and efficient pathways under milder conditions wikipedia.org.

Ultrasonication-mediated synthesis: Employs ultrasound to enhance reaction rates and yields wikipedia.org.

Catalyst-free approaches: Reduces the reliance on often toxic or expensive metal catalysts wikipedia.org.

Green solvents: Explores the use of water, ethanol, or supercritical CO2 as environmentally benign alternatives to conventional organic solvents wikipedia.org.

These green strategies aim to develop non-toxic and environmentally friendly techniques for the synthesis and formulation of diuretics, aligning with the growing demand for sustainable pharmaceutical manufacturing wikipedia.org.

Novel Approaches to Modulating Electrolyte Balance through Chemical Intervention

Maintaining precise electrolyte balance is critical for numerous physiological functions, including fluid balance, nerve conduction, muscle function, and metabolic regulation fishersci.cauni.luwikipedia.orgfishersci.pt. This compound, by combining Furosemide (a loop diuretic) and Spironolactone (B1682167) (a potassium-sparing diuretic and aldosterone (B195564) antagonist), exemplifies chemical intervention to modulate electrolytes fishersci.caciteab.com. Furosemide primarily inhibits sodium reabsorption in the loop of Henle, leading to increased excretion of water, sodium, chloride, and other ions fishersci.caciteab.com. Spironolactone, on the other hand, blocks aldosterone receptors in the distal tubule and collecting ducts, reducing sodium retention and preventing potassium loss fishersci.caciteab.com.

Current research explores novel chemical interventions beyond conventional diuretics to achieve more targeted and nuanced electrolyte modulation. This includes:

Targeting specific ion channels: Investigating compounds that selectively interact with ion channels (e.g., sodium, potassium, calcium, chloride channels) in renal tubules to fine-tune electrolyte reabsorption and excretion citeab.comfishersci.ptwikipedia.org.

Modulating hormonal pathways: Developing agents that precisely influence hormones involved in electrolyte homeostasis, such as the renin-angiotensin-aldosterone system (RAAS), to achieve desired effects while minimizing off-target impacts uni.lu.

Exploring natural compounds: Research into plant extracts and natural products that exhibit electrolyte-modulating properties, potentially offering new scaffolds for diuretic or electrolyte-balancing agents wikipedia.org. For example, studies have shown that extracts of Dialium guineense can modulate electrolyte balance by maintaining normal levels of sodium and chloride, and restoring potassium levels wikipedia.org.

Combination therapies: Further optimizing combinations of existing or novel chemical entities to achieve synergistic effects on electrolyte balance, aiming to improve efficacy and reduce metabolic alterations, as seen with this compound itself mims.comflybase.org.

The goal of these novel approaches is to develop chemical interventions that not only effectively manage fluid overload but also precisely maintain or restore electrolyte homeostasis, addressing the complex interplay of ions in various physiological and pathological states fishersci.cauni.lu.

Q & A

Basic: What are the established experimental protocols for synthesizing Lasilacton, and how can researchers ensure reproducibility?

Answer:
this compound synthesis typically involves multi-step organic reactions, such as cyclization or esterification, requiring precise control of temperature, solvent systems, and catalysts. Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the compound .
  • Characterization : NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation .
    To ensure reproducibility, document reagent sources (e.g., Sigma-Aldryl vs. TCI Chemicals), reaction times, and ambient conditions. Share raw spectral data and chromatograms in supplementary materials .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices, and what are their limitations?

Answer:

  • HPLC-UV/Vis : Widely used for plasma/serum quantification (LOQ: 0.1 µg/mL), but interference from metabolites may require gradient elution optimization .
  • LC-MS/MS : Higher sensitivity (LOQ: 0.01 ng/mL), suitable for pharmacokinetic studies, but costly and requires isotopic internal standards .
  • Limitations : Matrix effects in biological samples necessitate validation per ICH guidelines (selectivity, recovery, stability) .

Advanced: How can researchers resolve contradictions in reported pharmacological efficacy data for this compound across studies?

Answer:
Contradictions often arise from:

  • Dose-dependent effects : Re-evaluate studies using standardized dose ranges (e.g., 10–100 mg/kg) and control for interspecies metabolic differences .
  • Experimental design : Compare in vitro (cell line specificity) vs. in vivo (route of administration) models. Perform meta-analysis with heterogeneity tests (I² statistic) to identify outliers .
  • Replication : Conduct independent validation studies with blinded data analysis to minimize bias .

Advanced: What methodological approaches optimize this compound’s synthetic yield while minimizing by-products?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., solvent polarity, catalyst loading). For example, a central composite design can identify optimal reaction conditions .
  • Green chemistry : Switch to ionic liquids or microwave-assisted synthesis to enhance reaction efficiency and reduce waste .
  • By-product analysis : Employ GC-MS or in-situ FTIR to track intermediate formation and adjust quenching protocols .

Basic: How should researchers assess this compound’s stability under varying physicochemical conditions?

Answer:

  • Forced degradation studies : Expose this compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC. Acid/alkali hydrolysis (0.1M HCl/NaOH) identifies labile functional groups .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced: What interdisciplinary strategies enhance understanding of this compound’s mechanism of action?

Answer:

  • Computational docking : Predict binding affinities to target proteins (e.g., COX-2) using AutoDock Vina, followed by molecular dynamics simulations to validate stability .
  • Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway-level effects in disease models .
  • Synergistic studies : Test this compound with adjuvants (e.g., nanoparticles) to evaluate bioavailability enhancements .

Basic: What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability?

Answer:

  • Key metrics : Cmax, Tmax, AUC0–∞, and half-life (t½). Calculate absolute bioavailability (F) via IV vs. oral administration .
  • Tissue distribution : Use radiolabeled this compound (³H/¹⁴C) in animal models to track accumulation in target organs .

Advanced: How can researchers statistically address variability in this compound’s dose-response relationships?

Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) and report EC50 with 95% confidence intervals .
  • Mixed-effects models : Account for inter-subject variability in in vivo studies using software like NONMEM or Monolix .
  • Power analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α=0.05, β=0.2) .

Basic: What in vitro and in vivo models are validated for studying this compound’s anti-inflammatory effects?

Answer:

  • In vitro : LPS-induced cytokine release in RAW 264.7 macrophages (measure IL-6, TNF-α via ELISA) .
  • In vivo : Carrageenan-induced paw edema in rats; compare edema reduction (%) against controls .
  • Limitations : Species-specific COX isoform expression may affect translational relevance .

Advanced: How can researchers identify biomarkers predictive of this compound’s therapeutic efficacy?

Answer:

  • Proteomics : Use tandem mass tags (TMT) to quantify serum protein changes pre/post-treatment .
  • Machine learning : Train classifiers (e.g., random forests) on multi-omics data to rank biomarker candidates .
  • Validation : Confirm candidates in independent cohorts using ROC curve analysis (AUC >0.7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.